1,2-Dimethylhexahydropyrimidine

Description

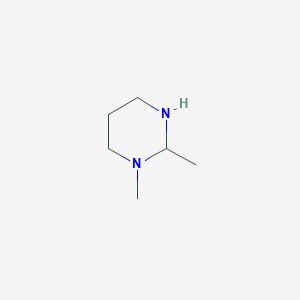

Structure

3D Structure

Properties

CAS No. |

61327-70-6 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1,2-dimethyl-1,3-diazinane |

InChI |

InChI=1S/C6H14N2/c1-6-7-4-3-5-8(6)2/h6-7H,3-5H2,1-2H3 |

InChI Key |

NQFQNMMEFUQTEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1NCCCN1C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1,2 Dimethylhexahydropyrimidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for the detailed structural and dynamic investigation of hexahydropyrimidines.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation of 1,2-Dimethylhexahydropyrimidine

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the unequivocal structural determination of this compound. The chemical shifts and coupling constants observed in these spectra provide a detailed map of the molecule's connectivity and stereochemistry.

Table 1: Representative NMR Data for a Related Tetrahydropyrimidinone Derivative

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹³C | 155.0 |

| ¹³C | 48.0 |

| ¹³C | 45.0 |

| ¹³C | 30.0 |

| ¹³C | 20.0 |

Note: This data is for 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and serves as an illustrative example. chemicalbook.com

Conformational Analysis via Dynamic NMR Spectroscopy of Hexahydropyrimidines

Hexahydropyrimidine (B1621009) rings are not planar and can exist in various conformations, such as chair and boat forms. Dynamic NMR (DNMR) spectroscopy is a key technique for studying the conformational dynamics of these rings. youtube.comrsc.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which correspond to the rates of conformational exchange. youtube.comnih.gov

At low temperatures, the rate of ring inversion can be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to the broadening and eventual coalescence of these signals into a single averaged peak. youtube.com Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy and other thermodynamic parameters for the conformational interchange. nih.gov This information is vital for understanding the conformational preferences and the flexibility of the hexahydropyrimidine ring system. mdpi.com

Computer-Assisted Spectral Simulations for Complex Hexahydropyrimidine Derivatives

For complex hexahydropyrimidine derivatives with multiple stereocenters or bulky substituents, the NMR spectra can become highly convoluted and difficult to interpret directly. In such cases, computer-assisted spectral simulation plays a crucial role. researchgate.netresearchgate.net These methods use theoretical models, often based on density functional theory (DFT), to predict the NMR chemical shifts and coupling constants for a proposed structure. nih.gov

By comparing the simulated spectra with the experimental data, it is possible to validate a proposed structure or to differentiate between several possible isomers. nih.gov This approach is particularly powerful when combined with computer-assisted structure elucidation (CASE) programs, which can generate a set of possible structures based on the experimental data. researchgate.netacdlabs.com The use of quantum mechanical calculations to simulate spectra has become an increasingly indispensable tool for the structural analysis of complex organic molecules. arxiv.org

NMR Kinetics for Proton Exchange Studies in Amidine Systems

The this compound molecule contains a cyclic amidine functional group. The protons attached to the nitrogen atoms (N-H protons) can undergo exchange with protons from the solvent or other molecules. NMR spectroscopy is a powerful technique for studying the kinetics of these proton exchange processes. stanford.edunih.govnih.govcolostate.edunih.govsquarespace.comnih.gov

The rate of proton exchange can be influenced by factors such as pH, temperature, and the presence of catalysts. stanford.edunih.gov By monitoring the changes in the NMR signals of the N-H protons, it is possible to determine the exchange rates. nih.govbiorxiv.org For very fast exchange processes, specialized NMR techniques like magnetization transfer experiments can be employed. youtube.com These studies provide valuable information about the reactivity of the amidine group and the mechanisms of proton transfer reactions in these systems. colostate.eduresearchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, provides complementary information to NMR by probing the vibrational modes of the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Probing Molecular Interactions

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique that is well-suited for studying molecular interactions, such as hydrogen bonding, in both liquid and solid samples. elsevierpure.comresearchgate.netspectroscopyonline.comnih.govmdpi.com In the context of this compound, ATR-FTIR can be used to investigate the hydrogen bonding interactions between the N-H protons of the amidine group and acceptor molecules in solution or in the solid state. stemed.sitenih.gov

The formation of a hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the N-H stretching vibration in the IR spectrum. core.ac.uk The magnitude of this shift can be correlated with the strength of the hydrogen bond. researchgate.netresearchgate.net By analyzing the changes in the FTIR spectrum as a function of concentration or the addition of a hydrogen-bonding partner, it is possible to obtain qualitative and sometimes quantitative information about the nature and extent of these intermolecular interactions. stemed.sitenih.gov This is crucial for understanding the behavior of these compounds in different environments. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. In the context of substituted hexahydropyrimidines, single-crystal X-ray diffraction is indispensable for elucidating the intricate details of their solid-state structures, including the conformation of the six-membered ring and the spatial orientation of substituents.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, leading to a complete and precise molecular structure.

For hexahydropyrimidine derivatives, X-ray crystallography can reveal the preferred conformation of the heterocyclic ring, which typically adopts a chair or a twisted-chair conformation to minimize steric strain. The technique also definitively establishes the stereochemical relationships between substituents on the ring.

Elucidation of Absolute and Relative Configurations of Hexahydropyrimidine Derivatives

A crucial aspect of stereochemistry is the determination of both the relative and absolute configuration of chiral molecules. The relative configuration describes the spatial arrangement of different stereogenic centers within a molecule relative to each other (e.g., cis vs. trans). The absolute configuration, on the other hand, defines the precise three-dimensional arrangement of atoms in a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer).

X-ray crystallography is a primary tool for determining the relative configuration of stereocenters in hexahydropyrimidine derivatives. By precisely locating all atoms in the crystal lattice, the spatial relationship between substituents on the ring can be unequivocally established.

Determining the absolute configuration of a chiral compound using X-ray crystallography is more nuanced and relies on the phenomenon of anomalous dispersion. When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. This effect is particularly pronounced for atoms heavier than oxygen and when the wavelength of the incident X-rays is near an absorption edge of one of the atoms in the crystal. The differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would be identical in the absence of anomalous scattering, allow for the determination of the absolute structure. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

To facilitate the determination of the absolute configuration of light-atom molecules like many hexahydropyrimidine derivatives, where the anomalous scattering signal is weak, co-crystallization with a chiral auxiliary of known absolute configuration or the introduction of a heavy atom into the structure are common strategies.

Conformational Analysis and Stereochemistry of 1,2 Dimethylhexahydropyrimidine Ring Systems

Conformational Preferences and Ring Inversion in Hexahydropyrimidines

The six-membered hexahydropyrimidine (B1621009) ring, akin to cyclohexane (B81311), is not planar and adopts puckered conformations to alleviate angle and torsional strain. The presence of two nitrogen atoms within the ring, however, introduces unique stereochemical features not observed in its carbocyclic counterpart.

Chair and Boat Conformations of Hexahydropyrimidine Scaffolds

The most stable conformation for the hexahydropyrimidine ring is the chair form, which minimizes both angle strain by maintaining near-tetrahedral bond angles and torsional strain by staggering adjacent C-H and N-H (or N-alkyl) bonds. rsc.org In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The boat conformation is another possible arrangement for the hexahydropyrimidine scaffold. It is generally less stable than the chair form due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and eclipsing strain along the sides of the "boat". rsc.orgwikipedia.org However, the boat form is flexible and can twist to form a more stable twist-boat conformation, which is an intermediate in the process of ring inversion.

Energy Barriers and Interconversion Dynamics

The chair conformations of hexahydropyrimidines can interconvert through a process known as ring inversion. This dynamic process involves passing through higher-energy transition states, including the half-chair and twist-boat conformations. The energy barrier for this inversion is a critical parameter that dictates the conformational flexibility of the ring system.

In nitrogen-containing six-membered rings, the process of ring inversion is often coupled with pyramidal inversion at the nitrogen atoms. For N-methyl substituted six-membered rings, the barrier to nitrogen inversion can be significant, with values reported to be around 13.5–13.8 kcal/mol in related dihydro-1,2-oxazines. dypvp.edu.in The energy barrier to ring inversion in these heterocyclic systems is influenced by the nature of the substituents on the nitrogen atoms. Studies on related hexahydro-1,3,5-triazines have shown that the free energies of activation for ring inversion vary with the N-substituent.

Stereoelectronic Effects in Hexahydropyrimidines

The presence of nitrogen atoms with their lone pairs of electrons introduces significant stereoelectronic effects that influence the conformational preferences and stability of the 1,2-dimethylhexahydropyrimidine ring.

Anomeric Effect in Nitrogen-Containing Six-Membered Rings, Exemplified by Dimethylhexahydropyrimidines

The anomeric effect is a stereoelectronic phenomenon that describes the preference of a substituent on a heterocyclic ring to occupy an axial position, contrary to what would be expected based on steric considerations alone. This effect is well-documented in oxygen-containing rings like pyranoses and is also observed in nitrogen-containing systems.

The anomeric effect arises from a stabilizing interaction between the lone pair of electrons on a heteroatom (in this case, nitrogen) and the antibonding (σ) orbital of an adjacent bond. In the context of a dimethylhexahydropyrimidine, this could involve the interaction of a nitrogen lone pair with the σ orbital of the adjacent C-N or C-C bond. This hyperconjugation is most effective when the lone pair and the antibonding orbital are anti-periplanar, a geometry that often favors an axial orientation of a substituent.

Contributions of Lone Pair Orientations to Conformational Stability

In an equatorial orientation, the lone pair is directed away from the ring, while in an axial orientation, it points towards the interior of the ring. The electrostatic repulsion between the two nitrogen lone pairs will be a significant factor in determining the preferred conformation. The conformation that minimizes this repulsion, along with other steric interactions, will be the most stable.

Balance of Steric Repulsions and Stabilizing Stereoelectronic Interactions

The final conformational preference of this compound is a result of a delicate balance between destabilizing steric repulsions and stabilizing stereoelectronic effects. The two methyl groups on the nitrogen atoms introduce steric bulk. In a chair conformation, if both methyl groups are in axial positions, they would experience significant 1,3-diaxial interactions with axial hydrogens on the ring, leading to steric strain.

Reactivity and Reaction Mechanisms Involving 1,2 Dimethylhexahydropyrimidine

Amine Reactivity of Hexahydropyrimidine (B1621009) Derivatives

The reactivity of hexahydropyrimidine derivatives is rooted in the chemical nature of the amine functional groups within their structure. These nitrogen atoms possess lone pairs of electrons, making them centers of both basicity and nucleophilicity.

Nucleophilicity and basicity are related but distinct properties of molecules that can donate electrons. ochemtutor.com Basicity is a thermodynamic concept that measures a compound's ability to accept a proton (H+), typically quantified by its pKa value. masterorganicchemistry.com Nucleophilicity, on the other hand, is a kinetic phenomenon that describes the rate at which a species donates its electron pair to an electrophilic atom, usually carbon. ochemtutor.compw.live

In the context of hexahydropyrimidine derivatives, the nitrogen atoms act as Lewis bases. masterorganicchemistry.com Their ability to function as effective nucleophiles is influenced by several factors, including steric hindrance around the nitrogen atoms and the solvent in which a reaction is conducted. masterorganicchemistry.com For instance, the presence of methyl groups on the nitrogen and carbon atoms of 1,2-dimethylhexahydropyrimidine can sterically hinder the approach of the nucleophile to an electrophile. In protic solvents, hydrogen bonding between the solvent and the amine can reduce the amine's nucleophilicity by encasing it in a solvent cage. masterorganicchemistry.comlibretexts.org Generally, amines are considered more nucleophilic than alcohols. libretexts.org

Reactions with Small Molecules

The amine functionalities in hexahydropyrimidine derivatives make them reactive towards electrophilic small molecules, most notably carbon dioxide. This reactivity is central to their potential use in carbon capture technologies.

Studies on heterocyclic diamines have shed light on their interactions with carbon dioxide (CO2). researchgate.netsigmaaldrich.com Hexahydropyrimidine (HHPY) itself demonstrates a reactivity towards CO2 that is comparable to the industrial standard piperazine (B1678402) (PZ), but with the advantage of better aqueous solubility. researchgate.netsigmaaldrich.com The reaction proceeds through the formation of a carbamate (B1207046) species. However, this carbamate is more prone to hydrolysis, especially at higher CO2 loadings. researchgate.netsigmaaldrich.com

| Amine | Abbreviation | CO2 Absorption Capacity (CA) (mol CO2/mol amine) | Initial Rate of Absorption (RIA) (mol CO2/mol amine min-1) |

|---|---|---|---|

| Piperazine | PZ | 0.92 | 0.045 |

| Hexahydropyrimidine | HHPY | 0.85 | 0.032 |

| 2-Methylhexahydropyrimidine | MHHPY | 0.86 | 0.018 |

| 2,2-Dimethylhexahydropyrimidine | DMHHPY | 1.1 | 0.032 |

The relationship between the molecular structure of hexahydropyrimidine derivatives and their CO2 capture performance is a critical area of research. The mechanism of CO2 capture by primary and secondary amines typically involves the formation of a carbamate intermediate. researchgate.net Tertiary amines, however, cannot directly form carbamates and instead promote the hydrolysis of CO2 to form bicarbonate. researchgate.net

Ring Expansion and Cleavage Reactions of Hexahydropyrimidine Scaffolds

The hexahydropyrimidine ring system is not inert and can participate in reactions that lead to either an expansion of the ring or its cleavage. These transformations are often promoted by the use of strong bases or through reactions that involve the cleavage of C-N bonds. researchgate.netnuph.edu.uasemanticscholar.org

Research into fused heterocyclic systems provides insight into the reactivity of the hexahydropyrimidine scaffold. In a notable example, the treatment of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione, a molecule containing a fused hexahydropyrimidine ring, with a strong base like sodium hydride (NaH) in an aprotic solvent, leads to a cascade of reactions. mdpi.com

Role of Hexahydropyrimidines in Self-Assembly Processes

Hexahydropyrimidines and their precursors, such as N,N'-disubstituted 1,3-diamines, are key components in the field of supramolecular chemistry and self-assembly. Their ability to form reversible covalent bonds allows for the construction of complex molecular architectures under thermodynamic control. nih.gov This "error-checking" capability is a hallmark of dynamic covalent chemistry, ensuring that the most stable assembly is the predominant product. nih.govrsc.org

The formation of hexahydropyrimidine rings is itself a reversible process. This dynamic nature is crucial for their role in self-assembly, enabling the system to correct mistakes and ultimately yield well-defined macrocyclic or cage-like structures. The process is often driven by the formation of imines from the reaction of amine and aldehyde functionalities, which can then be in equilibrium with the cyclized hexahydropyrimidine form or participate in further intermolecular reactions. mdpi.com

Cyclooligomerization Pathways to Macrocyclic Systems

The self-assembly of macrocyclic systems from precursors related to this compound, such as a substituted 1,2-diaminopropane (B80664) and formaldehyde (B43269) or other dialdehydes, proceeds through cyclooligomerization. This process involves the stepwise and reversible formation of covalent bonds between multiple monomeric units to form a cyclic oligomer.

The condensation of diamines with aldehydes or dialdehydes can lead to a variety of macrocyclic products, often designated as [n + n] condensation products, where 'n' represents the number of diamine and dialdehyde (B1249045) units. nih.gov For instance, a [2+2] macrocycle would be formed from two diamine molecules and two dialdehyde molecules. The specific outcome of the reaction is highly dependent on factors such as the geometry of the precursors, the solvent, and the presence of a metal template. nih.gov

The general mechanism involves the formation of imine intermediates, which then undergo further condensation reactions. In the case of forming macrocycles from diamines and formaldehyde, the initial reaction would form a hexahydropyrimidine ring. This ring can then act as a building block or exist in equilibrium with its open-chain imine form, which can react with other monomers or oligomers. This cascade of reversible reactions eventually leads to the thermodynamically most stable macrocyclic structure. mdpi.com This process is an example of dynamic covalent chemistry, where the continuous formation and cleavage of bonds allow the system to explore various configurations and settle on the most stable one. nih.govmdpi.com

The table below illustrates the potential macrocyclic products from the condensation of a generic diamine and dialdehyde, which is analogous to the reactions involving the precursors of this compound.

| Diamine Units (n) | Dialdehyde Units (n) | Macrocycle Type |

| 2 | 2 | [2+2] |

| 3 | 3 | [3+3] |

| 4 | 4 | [4+4] |

| 6 | 6 | [6+6] |

This table illustrates the nomenclature for macrocycles formed via [n+n] cyclooligomerization reactions.

The choice of a chiral diamine, for example, can lead to the formation of enantiopure or meso-type macrocycles. nih.gov The rigidity and the angles of the aldehyde groups in the dialdehyde component also play a crucial role in directing the assembly towards a specific macrocycle size, such as the preferential formation of triangular [3+3] macrocycles. nih.gov Metal ions can also be employed as templates to guide the condensation around the metal center, often resulting in high yields of a specific macrocycle. publish.csiro.au

Computational and Theoretical Studies of 1,2 Dimethylhexahydropyrimidine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for accurately determining the geometric and energetic properties of 1,2-Dimethylhexahydropyrimidine. These methods solve approximations of the Schrödinger equation to find the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. nih.govrsc.org This approach offers a favorable balance between accuracy and computational cost, making it ideal for the geometry optimization of medium-sized organic molecules like this compound.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. rub.destackexchange.com This is an iterative process where the forces on each atom are calculated, and the atoms are moved in a direction that lowers the total energy until a stationary point is reached. stackexchange.com For this compound, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for its various conformers (e.g., chair, boat).

The energetics of these conformers can also be reliably calculated, allowing for the determination of their relative stabilities. For example, DFT can be used to compute the energy difference between chair conformations with methyl groups in axial or equatorial positions. These calculations often employ popular hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide reliable results for organic molecules. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for the Diequatorial Chair Conformer of cis-1,2-Dimethylhexahydropyrimidine using DFT (B3LYP/6-31G(d)) (Note: These are representative values based on calculations for similar cyclic diamines and serve as an illustration of typical DFT outputs.)

| Parameter | Value |

| C4-N1 Bond Length | 1.47 Å |

| N1-C2 Bond Length | 1.46 Å |

| C2-N3 Bond Length | 1.46 Å |

| N1-C(methyl) Bond Length | 1.45 Å |

| C4-C5-C6 Bond Angle | 111.5° |

| C4-N1-C2 Bond Angle | 112.0° |

| N1-C2-N3 Bond Angle | 110.8° |

| C2-N1-C(methyl) Angle | 114.5° |

| C6-N1-C2-N3 Dihedral Angle | -55.8° |

Ab Initio Molecular Orbital Calculations (e.g., MP2) for Electron Correlation

While DFT is a powerful tool, standard approximations can sometimes inadequately describe certain types of electron correlation, particularly London dispersion forces, which are crucial for accurately modeling non-covalent interactions. Ab initio (Latin for "from the beginning") molecular orbital methods provide a more rigorous, wavefunction-based approach.

One of the most common ab initio methods used to incorporate electron correlation is Møller-Plesset perturbation theory, specifically at the second order (MP2). researchgate.net The MP2 method improves upon the Hartree-Fock (HF) approximation, which does not account for electron correlation, by adding a perturbative correction. nih.govbohrium.com This inclusion is vital for obtaining accurate energetic predictions, especially for the relative energies of conformers where dispersion interactions may play a significant role.

For this compound, MP2 calculations would be particularly useful for refining the energy differences between conformers predicted by DFT. Although computationally more demanding than DFT, MP2 can provide benchmark-quality data for conformational energies and barriers to interconversion. arxiv.org The difference in results between DFT and MP2 can highlight the importance of electron correlation effects on the conformational preferences of the molecule. nih.gov

Hybrid Density Functionals in Predicting Conformational Preferences

Hybrid density functionals represent a significant advancement in DFT by incorporating a portion of exact Hartree-Fock exchange into the exchange-correlation functional. This mixing often corrects for some of the inherent errors in pure DFT approximations, such as the tendency to over-delocalize electron density. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 are popular examples that have demonstrated high accuracy across a wide range of chemical systems. rsc.org

More recent, highly parameterized hybrid meta-GGA functionals, such as the M06-2X functional, have been specifically designed to perform well for non-covalent interactions, making them particularly suitable for conformational analysis. nih.gov The choice of functional can have a notable impact on the predicted relative energies of the conformers of this compound. For instance, the energetic penalty of placing a methyl group in an axial position, which involves gauche interactions and potential 1,3-diaxial strain, can vary with different functionals. Comparing results from several hybrid functionals provides a measure of the robustness of the computational predictions.

Table 2: Illustrative Comparison of Conformational Energies (ΔE, in kcal/mol) for an N,N'-Dialkyl Cyclic Diamine using Different Computational Methods (Note: Data is hypothetical, based on trends observed in the literature, to illustrate the influence of the chosen functional.)

| Conformer Transition | B3LYP/6-31G(d) | PBE0/6-31G(d) | M06-2X/6-31G(d) | MP2/6-31G(d) |

| Diequatorial -> Monoaxial | 2.8 | 2.9 | 3.1 | 3.2 |

| Diequatorial -> Diaxial | 5.5 | 5.7 | 6.0 | 6.3 |

Molecular Modeling and Electronic Structure Analysis

Beyond calculating static properties, computational methods are used to explore the dynamic behavior of molecules and analyze their electronic structure in detail.

Conformational Space Exploration and Potential Energy Surface (PES) Mapping

The this compound molecule is flexible, primarily due to the ring's ability to pucker and the rotation of the methyl groups. The complete set of possible geometries and their corresponding energies defines the Potential Energy Surface (PES) of the molecule. libretexts.orgwayne.edu Exploring this surface is key to understanding its conformational behavior.

Computational exploration of the PES involves searching for all energy minima, which correspond to stable conformers, and the first-order saddle points, which are the transition states connecting these minima. researchgate.netgithub.io For the hexahydropyrimidine (B1621009) ring, the most stable conformation is typically a chair form. The process of ring inversion from one chair form to another proceeds through higher-energy intermediates, such as twist-boat and boat conformations. Mapping the PES provides the energy barriers for these conformational changes, which determine the rates of interconversion. For this compound, the orientation of the two methyl groups (axial vs. equatorial) leads to several distinct chair conformers that must be considered.

Table 3: Calculated Relative Energies (kcal/mol) for Key Conformations on the Ring Inversion Pathway of a Model Hexahydropyrimidine (Note: Values are illustrative, based on typical energy profiles for six-membered rings.)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat (Transition State) | 6.5 |

| Half-Chair (Transition State) | 10.5 |

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze a calculated wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and atomic orbitals. wisc.edu It provides a quantitative description of the bonding and intramolecular interactions that determine molecular structure and stability.

In this compound, NBO analysis is particularly useful for investigating stereoelectronic effects. These effects arise from the interaction between occupied and unoccupied orbitals. A key interaction in this system is hyperconjugation, where an occupied bonding orbital (e.g., C-H or C-C) or a non-bonding lone pair (n) donates electron density into an adjacent empty anti-bonding orbital (σ*).

Specifically, NBO can quantify the anomeric effect, a stabilizing interaction where a nitrogen lone pair (n) donates into the anti-bonding orbital of an adjacent C-N or C-H bond (n → σ*). The strength of these interactions can be estimated using second-order perturbation theory within the NBO framework, which calculates an interaction energy (E(2)). By analyzing the E(2) values for different conformers, one can explain their relative stabilities. For example, the preference for an equatorial orientation of the methyl groups can be explained by the avoidance of destabilizing steric clashes and the optimization of stabilizing hyperconjugative interactions.

Table 4: Key NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Chair Conformer of a Substituted Hexahydropyrimidine (Note: Values are illustrative examples of NBO analysis output.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N1) | σ(C2-N3) | 3.5 | Anomeric Effect |

| n(N1) | σ(C2-H) | 2.1 | Hyperconjugation |

| σ(C5-H) | σ(C4-N1) | 1.8 | Hyperconjugation |

| n(N3) | σ(C2-N1) | 3.4 | Anomeric Effect |

Prediction of Spectroscopic Parameters (e.g., GIAO ¹³C Chemical Shifts)

The prediction of spectroscopic parameters, particularly ¹³C NMR chemical shifts, through computational methods is a powerful tool for the structural elucidation of organic molecules. For this compound, theoretical calculations can provide valuable insights into its conformational and stereochemical features. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR shielding tensors. This method, often used in conjunction with Density Functional Theory (DFT), has demonstrated high accuracy in predicting chemical shifts for a variety of organic compounds. nih.govresearchgate.net

The accuracy of GIAO-based predictions is dependent on several factors, including the choice of the functional, the basis set, and the quality of the optimized molecular geometry. nih.govacs.org Studies have shown that hybrid functionals like B3LYP, coupled with appropriate basis sets such as 6-31G(d,p) or larger, can yield ¹³C chemical shift predictions with a mean absolute error of less than 2 ppm. nih.gov The consideration of conformational isomers is also crucial, as the observed chemical shifts in an experimental sample represent a Boltzmann-weighted average of the shifts for all populated conformers. nih.gov

To illustrate the expected data from such a study, a hypothetical table of predicted ¹³C chemical shifts for the different carbon atoms in the cis and trans isomers of this compound is presented below. The values are based on typical ranges observed for similar cyclic diamine structures.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - cis Isomer | Predicted ¹³C Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| C2 | ~65-70 | ~68-73 |

| C4 | ~45-50 | ~48-53 |

| C5 | ~20-25 | ~22-27 |

| C6 | ~45-50 | ~48-53 |

| N-CH₃ (at N1) | ~35-40 | ~38-43 |

| N-CH₃ (at N2) | ~35-40 | ~38-43 |

This table is illustrative and the values are hypothetical, based on general principles of ¹³C NMR spectroscopy for cyclic amines.

Recent advancements in computational chemistry have also led to the development of deep learning models, such as CASCADE-2.0, which can predict ¹³C NMR chemical shifts with sub-ppm accuracy in real-time. chemrxiv.org These methods leverage large datasets of experimental and DFT-cross-validated shifts to provide rapid and reliable predictions, which can be a valuable aid in the structural analysis of compounds like this compound. chemrxiv.org

Mechanistic Insights from Computational Studies

Computational studies offer a powerful lens through which to examine the reaction mechanisms involving this compound. These theoretical investigations can elucidate complex processes such as transition states, reaction pathways, isomerization, and proton transfer events at an atomic level of detail that is often inaccessible through experimental means alone.

The characterization of transition states and reaction pathways is a cornerstone of mechanistic computational chemistry. For this compound, this could involve studying its formation, conformational changes (such as ring inversion), or its participation in chemical reactions. Theoretical calculations can map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products.

Transition state theory is employed to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of the transition state structure provide crucial information about the mechanism. For instance, in a study of the isomerization of hydroxyacetone (B41140), computational methods were used to identify three unique reaction pathways, including both stepwise and concerted mechanisms. chemrxiv.org

For this compound, a key process to investigate would be the ring inversion between different chair and boat conformations. Computational modeling can determine the energy barriers associated with these conformational changes and characterize the transition state structures involved.

A hypothetical reaction pathway for the ring inversion of the trans isomer of this compound is depicted below, along with a table of calculated relative energies for the stationary points.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Chair (trans-diaxial) | Ground State Conformer | 0.0 |

| TS1 | Transition State to Twist-Boat | ~5-7 |

| Twist-Boat | Intermediate Conformer | ~3-5 |

| TS2 | Transition State to Chair (trans-diequatorial) | ~5-7 |

| Chair (trans-diequatorial) | Higher Energy Conformer | ~1-2 |

This table is illustrative and the values are hypothetical, based on typical energy barriers for ring inversion in six-membered rings.

Computational chemistry provides the tools to perform detailed energetic analyses of isomerization and proton transfer processes involving this compound. These calculations can determine the relative stabilities of different isomers (e.g., cis vs. trans) and the energy barriers associated with their interconversion.

Proton transfer is a fundamental chemical process, and for a diamine like this compound, intramolecular proton transfer between the two nitrogen atoms could be a significant process, particularly in its protonated forms. Computational studies can model the step-by-step mechanism of proton transfer, identifying any intermediates and the transition state for the proton shuttle. chemrxiv.org

The energetic analysis typically involves calculating the Gibbs free energies of the reactants, products, and any transition states. For example, a study on the isomerization of hydroxyacetone calculated the activation energy barriers for different pathways, revealing that a concerted pathway had the lowest barrier. chemrxiv.org For this compound, a similar analysis could compare the energetics of a stepwise versus a concerted double proton transfer in a dicationic species.

A hypothetical energetic profile for an intramolecular proton transfer in the monoprotonated cis-1,2-Dimethylhexahydropyrimidine is presented in the table below.

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | Proton on N1 | 0.0 |

| Transition State | Proton symmetrically shared | ~8-12 |

| Product | Proton on N2 | 0.0 |

This table is illustrative and the values are hypothetical, based on typical energy barriers for intramolecular proton transfer in similar systems.

Such computational insights are invaluable for understanding the intrinsic reactivity and dynamic behavior of this compound, complementing experimental observations and guiding further research.

Applications and Future Research Directions in 1,2 Dimethylhexahydropyrimidine Chemistry

Development of Hexahydropyrimidine-Based Catalysts

The inherent structural features of the hexahydropyrimidine (B1621009) ring, particularly its cyclic amidine character when appropriately functionalized, position it as a promising candidate for catalyst development.

Exploration of Hexahydropyrimidines as Cyclic Amidine Catalysts

The core of a hexahydropyrimidine can be viewed as a masked or potential cyclic amidine. Cyclic amidines are a class of strong, non-nucleophilic bases that have found utility in a variety of organic transformations. The development of new synthetic methods to generate cyclic amidines, for instance through the ruthenium-catalyzed reaction of aminoalkynes with azides, underscores the ongoing interest in this functional group. nih.gov A key reaction sequence involves the intramolecular hydroamination of an aminoalkyne, followed by cycloaddition and rearrangement, to furnish the amidine structure. nih.gov

While research specifically detailing 1,2-dimethylhexahydropyrimidine as a catalyst is nascent, related N-heterocyclic compounds are known to act as catalysts. capes.gov.br For example, imidazole (B134444) is used in peptide synthesis, leveraging its ability to facilitate amide bond formation. capes.gov.br The nitrogen atoms within the this compound ring possess lone pairs of electrons that can engage in catalytic cycles, potentially in reactions requiring proton transfer or Lewis base activation. Future research could focus on harnessing the basicity and steric environment of the this compound scaffold to catalyze reactions such as aldol (B89426) condensations, Michael additions, or polymerization initiations. The development of catalytic systems based on this ring system could be achieved through tandem reactions that form the active amidine species in situ. nih.gov

Advanced Materials Science Applications

The unique geometry and electronic properties of the hexahydropyrimidine ring make it an attractive building block for the construction of advanced materials, including novel ligands and complex polymers.

Design of Ligand Systems Incorporating Hexahydropyrimidine Moieties

Nitrogen heterocycles are fundamental components in coordination chemistry, serving as ligands for a wide array of transition metals. wikipedia.org The two nitrogen atoms in the this compound ring can act as a bidentate donor set, chelating to a metal center. The coordination properties can be finely tuned by the substituents on the nitrogen atoms and the carbon backbone. The synthesis of pyrimidine (B1678525) hydrazide ligands and their subsequent complexation with metals like Cr, Mn, Fe, Co, Ni, Cu, and Zn highlights the versatility of the broader pyrimidine family in forming stable metal complexes. ekb.eg

Research has demonstrated that hexahydropyrimidine derivatives can be employed as polydentate nitrogen donor ligands for functional metals. researchgate.net For instance, complexes based on 2,2′:6′,2″-terpyridine fragments containing peripheral amino groups have been synthesized and studied. acs.org The future design of ligands based on this compound could lead to catalysts for reactions like hydroformylation or hydrogenation, similar to how ruthenium 2,2'-bipyridine (B1663995) complexes are used. capes.gov.br The specific stereochemistry of the methyl groups in this compound (cis vs. trans) would enforce a defined geometry on the resulting metal complex, influencing its catalytic activity or material properties.

Integration into Novel Polymer and Supramolecular Architectures

Hexahydropyrimidine derivatives have been identified for their utility as polymer stabilizers. researchgate.netukm.my This suggests that incorporating the this compound unit directly into a polymer backbone or as a pendant group could enhance the material's stability and performance. The synthesis of novel conjugated polymers through the aldol condensation of substituted pyrimidines with aromatic dialdehydes demonstrates a viable pathway for creating pyrimidine-containing polymers. researchgate.net

Furthermore, the principles of supramolecular chemistry, which rely on non-covalent interactions like hydrogen bonding and metal-ligand coordination, offer a powerful strategy for creating dynamic and responsive materials. wikipedia.org The hexahydropyrimidine moiety can be a key component in these architectures. By functionalizing the ring, it can participate in the self-assembly of complex supramolecular structures. This approach allows for the creation of materials with unique properties, such as self-healing or stimuli-responsiveness. wikipedia.org The integration of this compound into such systems could lead to the development of novel gels, liquid crystals, or functional membranes.

Innovative Synthetic Strategies for Complex Hexahydropyrimidine Architectures

The construction of the hexahydropyrimidine core and its elaboration into more complex structures is an active area of research. A variety of synthetic methods have been developed, allowing for the creation of a diverse range of derivatives.

One of the most common and versatile methods is the Mannich-type reaction or cyclocondensation. researchgate.netukm.my For example, reacting a 1,3-diamine with aldehydes or ketones is a straightforward route to the hexahydropyrimidine ring. researchgate.netacs.org A recent study detailed the one-pot synthesis of a 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine through the cyclocondensation of propane-1,3-diamine with (1H-1,2,4-triazol-1-yl)methanol and formaldehyde (B43269). researchgate.net Similarly, various substituted hexahydropyrimidines have been synthesized by reacting benzaldehyde (B42025) derivatives, ammonium (B1175870) acetate, and nitromethane. ukm.my These foundational methods can be adapted to produce complex, polyfunctionalized hexahydropyrimidines.

More advanced strategies include catalytic cycloadditions. For instance, a [2+2+2] cycloaddition involving imines has been developed for the direct construction of hexahydropyrimidine derivatives from alkenes, showcasing a practical and selective approach to these heterocyclic systems. researchgate.net

The following table summarizes a selection of synthetic methods for creating hexahydropyrimidine derivatives, which could be adapted for the synthesis of complex architectures based on this compound.

| Reaction Type | Reactants | Product Type | Reference |

| Mannich-type Reaction | Benzaldehyde derivatives, Ammonium acetate, Nitromethane | Substituted 5-nitro-hexahydropyrimidines | ukm.my |

| Cyclocondensation | Propane-1,3-diamine, Formaldehyde, (1H-1,2,4-triazol-1-yl)methanol | 1,3-disubstituted hexahydropyrimidine | researchgate.net |

| Reduction | 5-Nitro-hexahydropyrimidine derivatives, Hydrazine hydrate | 5-Amino-hexahydropyrimidine derivatives | researchgate.net |

| Condensation | Amino-hexahydropyrimidine, Benzaldehyde derivatives | Schiff base derivatives of hexahydropyrimidine | researchgate.net |

Frontier Research in Stereochemical Control and Conformational Dynamics of N-Heterocycles

The stereochemistry and conformational behavior of saturated six-membered rings are cornerstones of modern organic chemistry. For this compound, these aspects are particularly rich due to the presence of two stereocenters and two inverting nitrogen atoms.

The molecule can exist as two diastereomers: cis-1,2-dimethylhexahydropyrimidine and trans-1,2-dimethylhexahydropyrimidine. Each of these can, in turn, exist as a pair of enantiomers, although the rapid conformational changes can complicate their isolation. The stereochemical relationships are analogous to those in 1,2-dimethylcyclohexane. youtube.com

A critical area of research is the study of the conformational dynamics, which includes two primary processes: ring inversion and nitrogen inversion. scribd.com

Ring Inversion: Like cyclohexane (B81311), the hexahydropyrimidine ring adopts a chair conformation to minimize steric and torsional strain. Ring inversion is the process where one chair conformation flips into the other, interconverting axial and equatorial substituents. scribd.com The energy barrier for this process is influenced by the nature of the atoms in the ring.

Nitrogen Inversion: The nitrogen atoms in the ring undergo pyramidal inversion, where the lone pair rapidly oscillates from one side of the nitrogen plane to the other. scribd.com The barrier to this inversion is affected by the substituents on the nitrogen. For N-methyl groups, these barriers can be measured, and they are influenced by the presence of other heteroatoms in the ring. rsc.orgrsc.org

| Dynamic Process | Description | Influencing Factors | Reference |

| Ring Inversion | Flip of the six-membered ring between two chair conformations. | Ring size, presence of heteroatoms, substituent interactions. | scribd.com |

| Nitrogen Inversion | Oscillation of the nitrogen atom's pyramid. | Ring size (angle strain), substituents on nitrogen, conjugation. | scribd.comrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.